N-(4-乙氧基苄基)-4-(1-哌啶基甲基)苯甲酰胺
描述
N-(4-ethoxybenzyl)-4-(1-piperidinylmethyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxybenzyl)-4-(1-piperidinylmethyl)benzamide is 352.215078140 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethoxybenzyl)-4-(1-piperidinylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzyl)-4-(1-piperidinylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
乳腺癌成像
相关化合物的一个重要应用涉及西格玛受体闪烁显像,用于原发性乳腺癌成像。由 Caveliers 等人进行的一项研究。(2002 年)调查了 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘代-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 在人体中可视化原发性乳腺肿瘤的潜力。该化合物优先与乳腺癌细胞上过表达的西格玛受体结合,表明 P-(123)I-MBA 在体内大多数乳腺肿瘤中积累。这项研究表明这些化合物作为无创评估肿瘤增殖的工具的潜力,为诊断和管理乳腺癌提供了一种新方法 (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002)。
作为血清素受体激动剂的药理特性
由 Sonda 等人进行的另一项研究。(2004 年)重点关注苯甲酰胺衍生物的合成和药理特性,包括 4-氨基-5-氯-2-甲氧基-N-(哌啶-4-基甲基)苯甲酰胺,作为选择性血清素 4 (5-HT4) 受体激动剂。评估了这些化合物对胃肠道运动的影响,显示出作为新型促动力剂的潜力,且副作用较少。这项研究突出了这些化合物在治疗胃肠道疾病中的治疗潜力,展示了苯甲酰胺衍生物在药理应用中的多功能性 (Sonda, Katayama, Kawahara, Sato, & Asano, 2004)。
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21-12-8-18(9-13-21)16-23-22(25)20-10-6-19(7-11-20)17-24-14-4-3-5-15-24/h6-13H,2-5,14-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKRXOQDVWWDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。